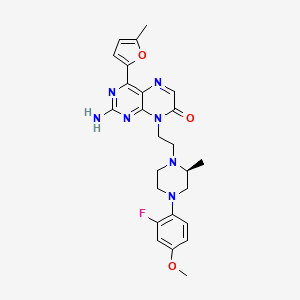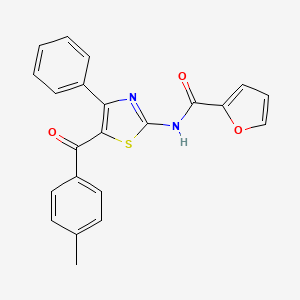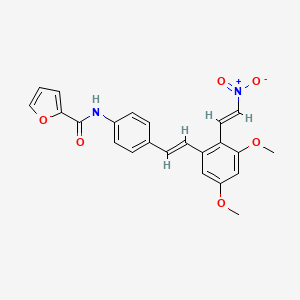
Sulfo-Cy7.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7.5 maleimide is a near-infrared fluorophore with a terminal maleimide group. It is part of the cyanine dye family, which is known for its long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . This compound is particularly useful for labeling thiol groups in proteins and peptides, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 maleimide is synthesized through a series of chemical reactions involving the formation of a cyanine dye structure. The synthesis typically involves the reaction of two nitrogen atoms connected by an odd number of methyl units . The maleimide group is then introduced to the cyanine dye to enable its reactivity with thiol groups .
Industrial Production Methods
Industrial production of Sulfo-Cy75 maleimide involves large-scale synthesis under controlled conditions to ensure high purity and yieldThe final product is purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 maleimide primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups to form stable thioether linkages . This reaction is highly specific and occurs under mild conditions, typically at a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiol-containing compounds such as cysteine or glutathione. The reaction conditions are generally mild, with the reaction mixture maintained at a pH of 6.5 to 7.5 to facilitate the formation of the thioether bond .
Major Products Formed
The major products formed from the reaction of this compound with thiol groups are thioether-linked conjugates. These conjugates are stable and can be used for various applications, including protein labeling and imaging .
Scientific Research Applications
Sulfo-Cy7.5 maleimide has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-Cy7.5 maleimide exerts its effects through the formation of stable thioether linkages with thiol groups in proteins and peptides. The maleimide group reacts specifically with sulfhydryl groups, forming a covalent bond that enables the labeling and tracking of biomolecules . This mechanism allows for the precise and stable attachment of the fluorophore to target molecules, facilitating various imaging and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy7 maleimide: Another near-infrared fluorophore with similar properties but slightly different absorption and emission wavelengths.
Alexa Fluor 790: A fluorophore with similar near-infrared properties used for imaging applications.
DyLight 800: Another near-infrared dye used for labeling and imaging.
Indocyanine green: A widely used near-infrared dye for medical imaging.
Uniqueness
Sulfo-Cy7.5 maleimide stands out due to its high water solubility and specific reactivity with thiol groups, making it highly suitable for biological applications. Its long wavelength and high extinction coefficient also make it an excellent choice for near-infrared imaging, providing clear and precise images .
Properties
Molecular Formula |
C51H51K3N4O15S4 |
|---|---|
Molecular Weight |
1205.5 g/mol |
IUPAC Name |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |
InChI Key |
LPYYYGPYGCVNAA-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)




![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)




![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

